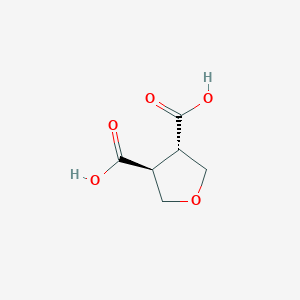

(3S,4S)-oxolane-3,4-dicarboxylic acid

Description

(3S,4S)-Oxolane-3,4-dicarboxylic acid is a bicyclic dicarboxylic acid featuring a tetrahydrofuran (oxolane) ring system with two stereogenic centers at positions 3 and 2. Its molecular formula is C₆H₈O₅, with an average molecular mass of 160.125 g/mol and a monoisotopic mass of 160.037173 g/mol . The compound’s stereochemistry distinguishes it from its enantiomer, (3R,4R)-oxolane-3,4-dicarboxylic acid, which shares identical molecular parameters but exhibits distinct spatial arrangements. This molecule is of interest in synthetic chemistry and materials science due to its rigid bicyclic structure and dual carboxylic acid functionalities, which enable applications in coordination polymers, chiral catalysts, and pharmaceutical intermediates.

Properties

IUPAC Name |

(3S,4S)-oxolane-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAOMPZQHGTKN-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-oxolane-3,4-dicarboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxolane ring. The reaction conditions must be carefully controlled to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (3S,4S)-oxolane-3,4-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-oxolane-3,4-dicarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The oxolane ring can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-oxolane-3,4-dicarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemicals and materials due to its unique reactivity and properties.

Mechanism of Action

The mechanism of action of (3S,4S)-oxolane-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Stereoisomeric Comparison: (3S,4S) vs. (3R,4R) Enantiomers

The (3S,4S) and (3R,4R) enantiomers of oxolane-3,4-dicarboxylic acid are stereoisomers with identical molecular formulas (C₆H₈O₅ ) and masses but divergent stereochemical configurations. Key differences include:

| Property | (3S,4S)-Oxolane-3,4-dicarboxylic Acid | (3R,4R)-Oxolane-3,4-dicarboxylic Acid |

|---|---|---|

| Stereochemistry | 3S,4S | 3R,4R |

| Melting Point | Not reported | Not reported |

| Chiral Applications | Potential chiral templates | Mirror-image applications |

| Biological Activity | Unreported | Unreported |

The enantiomers’ divergent spatial arrangements may lead to differences in optical activity, crystal packing, and interactions with chiral biological targets.

Comparison with Aromatic Dicarboxylic Acids

Aromatic analogs such as 1,4-benzenedicarboxylic acid and 2-fluorobenzene-1,4-dicarboxylic acid () differ structurally by replacing the oxolane ring with a benzene core. Key distinctions include:

| Property | (3S,4S)-Oxolane-3,4-dicarboxylic Acid | 1,4-Benzenedicarboxylic Acid | 2-Fluorobenzene-1,4-dicarboxylic Acid |

|---|---|---|---|

| Structure | Bicyclic, oxygen-containing ring | Planar aromatic ring | Fluorinated aromatic ring |

| Molecular Formula | C₆H₈O₅ | C₈H₆O₄ | C₈H₅FO₄ |

| Molecular Weight | 160.125 g/mol | 166.13 g/mol | 184.12 g/mol |

| Applications | Chiral synthesis, materials science | MOFs, polymers | Fluorinated MOFs, electronics |

Aromatic dicarboxylic acids exhibit higher thermal stability and rigidity due to their planar structures, making them preferred in metal-organic frameworks (MOFs) and high-performance polymers.

Comparison with Heterocyclic Dicarboxylic Acids

Thiazolidine-2,4-dicarboxylic Acid

This sulfur- and nitrogen-containing heterocycle (C₅H₇NO₄S, MW 177.17 g/mol) differs in ring composition and applications:

| Property | (3S,4S)-Oxolane-3,4-dicarboxylic Acid | Thiazolidine-2,4-dicarboxylic Acid |

|---|---|---|

| Heteroatoms | Oxygen | Sulfur, Nitrogen |

| Molecular Formula | C₆H₈O₅ | C₅H₇NO₄S |

| Applications | Materials science | Lab research (non-pharmaceutical) |

Thiazolidine derivatives are explored for metal chelation and enzyme inhibition, whereas oxolane dicarboxylic acids are more suited for chiral materials .

Pyrrolidine-3,4-dicarboxylic Acid Derivatives

The Boc-protected analog (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid (C₅H₆BrN₃, MW 188.03 g/mol) features a nitrogen-containing pyrrolidine ring. Its Boc group enhances stability during peptide synthesis, contrasting with the oxolane derivative’s unmodified carboxylic acids .

Comparison with Natural Product Derivatives

3-O-Feruloylquinic acid () and caffeic acid () are phenolic dicarboxylic acids with complex substituents:

| Property | (3S,4S)-Oxolane-3,4-dicarboxylic Acid | 3-O-Feruloylquinic Acid | Caffeic Acid |

|---|---|---|---|

| Structure | Bicyclic, no phenolic groups | Cyclohexane + feruloyl moiety | Phenylpropanoid with dihydroxy groups |

| Applications | Synthetic chemistry | Pharmacological reference standard | Antioxidants, cosmetics |

These natural derivatives are prioritized in food, cosmetic, and pharmacological research due to antioxidant properties, whereas the synthetic oxolane derivative lacks reported bioactivity .

Biological Activity

Overview

(3S,4S)-oxolane-3,4-dicarboxylic acid is a chiral compound characterized by its unique oxolane ring structure. This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of (3S,4S)-oxolane-3,4-dicarboxylic acid, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C₅H₆O₄

- Molecular Weight : 146.10 g/mol

- Structure : The compound features a five-membered oxolane ring with two carboxylic acid functional groups.

The biological activity of (3S,4S)-oxolane-3,4-dicarboxylic acid is primarily attributed to its ability to interact with various biomolecular targets. It can function as a ligand that binds to enzymes or receptors, thereby modulating their activity. This interaction can lead to significant changes in biochemical pathways and physiological responses.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on cellular receptors to influence signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that (3S,4S)-oxolane-3,4-dicarboxylic acid exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, derivatives of oxolane compounds have demonstrated significant cytotoxicity against human leukemia cells with IC50 values in the low micromolar range .

- Antimicrobial Properties : The compound has shown potential antibacterial activity against Gram-positive bacteria. This could be linked to its structural similarities with other known antibacterial agents .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antibacterial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (μM) | Activity Type |

|---|---|---|---|

| (3S,4S)-oxolane-3,4-dicarboxylic acid | Oxolane derivative | 6.49 (HL-60) | Cytotoxic |

| (3R,4R)-oxolane-3,4-dicarboxylic acid | Stereoisomer | Not specified | Potentially similar |

| Oxetane derivatives | Four-membered ring | Varies | Antimicrobial |

Synthesis and Research Applications

The synthesis of (3S,4S)-oxolane-3,4-dicarboxylic acid typically involves chiral starting materials and controlled reaction conditions to ensure the desired stereochemistry is achieved. This compound serves as a building block for more complex molecules in medicinal chemistry and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.